3-(4-Ethylbenzyl)pyrazin-2-ol
Description
3-(4-Ethylbenzyl)pyrazin-2-ol is a pyrazine derivative characterized by a hydroxyl group at position 2 of the pyrazine ring and a 4-ethylbenzyl substituent at position 3. Pyrazin-2-ol derivatives are frequently explored in pharmaceutical chemistry as intermediates or bioactive molecules due to their hydrogen-bonding capacity and aromatic stability. The 4-ethylbenzyl group may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carbamoyl groups), influencing solubility and biological interactions .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-2-10-3-5-11(6-4-10)9-12-13(16)15-8-7-14-12/h3-8H,2,9H2,1H3,(H,15,16) |
InChI Key |
UPQYNINDINBQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NC=CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at position 3 of the pyrazin-2-ol scaffold significantly alters physical properties. Key analogs include:
3-(4-Hydroxyphenyl)pyrazin-2-ol (CAS 126247-63-0)
- Structure : Features a 4-hydroxyphenyl group at position 3.
- The hydroxyl group likely increases polarity, reducing lipophilicity compared to the ethylbenzyl variant.
- Characterization : Documented in pharmacopeial standards, with CAS number and regulatory references .
3,6-Diaryl-pyrazin-2-ol Derivatives
- Examples : 3,6-Bis(3-chlorophenyl)pyrazin-2-ol (3c), 3,6-Di(pyridin-4-yl)pyrazin-2-ol (3l) .
- Properties :
3-Benzylpyrido[2,3-b]pyrazin-2-ol
Data Table: Comparison of Pyrazin-2-ol Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
